molecular formula C13H17N3O B2903234 (4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one CAS No. 1909294-54-7

(4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one

Cat. No. B2903234
M. Wt: 231.299
InChI Key: YORAEQHAFXERPL-GWCFXTLKSA-N
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Description

(4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one, also known as CP-99,994, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It was first synthesized in the early 1990s and has since been extensively studied for its potential applications in scientific research.

Mechanism Of Action

(4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one binds to the NPY Y1 receptor with high affinity and blocks the binding of endogenous NPY. This results in a decrease in the activity of the NPY Y1 receptor and a reduction in the downstream signaling pathways that are involved in the regulation of feeding behavior, anxiety, and stress response.

Biochemical And Physiological Effects

In animal studies, (4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one has been shown to reduce food intake and body weight, decrease anxiety-like behavior, and attenuate stress-induced behaviors. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of the stress response.

Advantages And Limitations For Lab Experiments

One of the major advantages of (4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one is its high selectivity for the NPY Y1 receptor, which allows for specific targeting of this receptor in experimental studies. However, it should be noted that the effects of (4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one may be influenced by factors such as the route of administration, dose, and species differences.

Future Directions

There are several potential future directions for research on (4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one. These include further investigation of its effects on feeding behavior and metabolism, exploration of its potential as a treatment for anxiety and stress-related disorders, and examination of its interactions with other neurotransmitter systems. Additionally, the development of more selective and potent NPY Y1 receptor antagonists may lead to improved understanding of the physiological and behavioral functions of this receptor.

Synthesis Methods

The synthesis of (4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one involves the reaction of 4-(chloromethyl)pyridine-3-carboxylic acid with (S)-proline methyl ester in the presence of a base catalyst. The resulting intermediate is then reduced with sodium borohydride to yield (4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one in high purity.

Scientific Research Applications

(4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one has been widely used in scientific research as a tool for studying the neurobiology of behavior and cognition. It acts as a selective antagonist of the neuropeptide Y (NPY) Y1 receptor, which is involved in the regulation of feeding behavior, anxiety, and stress response.

properties

IUPAC Name

(4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c14-7-10-6-12(17)16(11-3-4-11)13(10)9-2-1-5-15-8-9/h1-2,5,8,10-11,13H,3-4,6-7,14H2/t10-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORAEQHAFXERPL-GWCFXTLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(C(CC2=O)CN)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2[C@H]([C@@H](CC2=O)CN)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one

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